(S)-Coriolic acid

Description

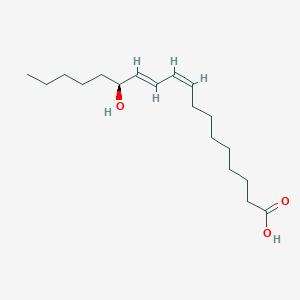

Structure

2D Structure

3D Structure

Properties

CAS No. |

29623-28-7 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1 |

InChI Key |

HNICUWMFWZBIFP-IRQZEAMPSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O |

Other CAS No. |

29623-28-7 5204-88-6 |

physical_description |

Solid |

Synonyms |

13-HODD 13-HODE 13-hydroxy-9,11-octadecadienoic acid 13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer 13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer 13-hydroxyoctadecadienoic acid 13-LOX |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Coriolic Acid: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Coriolic acid, a naturally occurring fatty acid derivative, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-cancer properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activity, with a focus on its role in regulating the c-Myc signaling pathway in breast cancer stem cells. Quantitative data from cited studies are presented in tabular format for comparative analysis. Experimental workflows and the elucidated signaling pathway are visualized through detailed diagrams to facilitate a deeper understanding of the underlying processes.

Natural Sources of this compound

This compound is a product of the lipoxygenase pathway, which is widespread in various biological systems. While it is a derivative of linoleic acid, its presence as a free fatty acid has been identified in several natural sources.

Botanical Sources

The most well-documented natural source of this compound is the halophytic coastal plant, Salicornia herbacea L., commonly known as glasswort. Research has demonstrated that this plant is a viable source for the isolation of this bioactive compound. Another plant species mentioned as containing coriolic acid is Urtica dioica (stinging nettle), although detailed isolation and quantification studies for the (S)-enantiomer are less prevalent in the available literature. The Asteraceae family of plants is also known to exhibit lipoxygenase activity, suggesting they may be a potential, though less explored, source of coriolic acid.

Fungal and Marine Sources

The enzymatic machinery for producing hydroxylated fatty acids, including coriolic acid, exists in various fungi and marine organisms. Fungi such as Coriolus versicolor are known to produce a variety of bioactive compounds, and while not explicitly confirmed, the presence of lipoxygenase activity suggests the potential for coriolic acid production. Similarly, marine algae, particularly red algae, are known to produce a diverse array of oxylipins, which are products of lipoxygenase pathways. However, specific studies detailing the isolation of this compound from these sources are not as well-established as those from Salicornia herbacea.

Isolation and Purification of this compound

The isolation of this compound from natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are based on the successful bioassay-guided isolation from Salicornia herbacea L.

Extraction

A general workflow for the extraction of this compound from plant material is outlined below. While specific yields can vary based on the quality of the starting material and the efficiency of the extraction, this process serves as a standard methodology.

Table 1: Quantitative Data for Extraction of Bioactive Fractions from Salicornia herbacea

| Starting Material | Extraction Solvent | Fraction | Yield (g) |

| Dried S. herbacea powder (3 kg) | Methanol (B129727) (MeOH) | Methanol Extract | 340 |

| Methanol Extract | Ethyl Acetate (B1210297) (EtOAc) / Water | EtOAc-soluble fraction | 120 |

Note: This data is illustrative of a typical extraction process and the exact yields may vary.

Experimental Protocol: Methanol Extraction and Solvent Partitioning

-

Extraction: The dried and powdered plant material (e.g., 3 kg of Salicornia herbacea) is extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The combined methanol extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned with ethyl acetate (EtOAc). The organic layer, containing the less polar compounds including this compound, is collected and concentrated.

Chromatographic Purification

The purification of this compound from the crude extract is achieved through a series of chromatographic techniques.

Table 2: Chromatographic Purification of this compound

| Chromatographic Step | Stationary Phase | Mobile Phase (Illustrative) | Purity |

| Silica (B1680970) Gel Chromatography | Silica Gel | n-Hexane:EtOAc gradient | Partially Purified |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol | Enriched Fraction |

| Preparative HPLC | C18 Reverse Phase | Acetonitrile (B52724):Water gradient | >95% |

Note: The mobile phase compositions and purity levels are illustrative and require optimization for each specific application.

Experimental Protocol: Multi-step Chromatography

-

Silica Gel Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Sephadex LH-20 Column Chromatography: The fractions enriched with this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds based on molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC on a C18 column. A gradient of acetonitrile and water is typically used as the mobile phase. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound. The purity of the final product can be assessed by analytical HPLC with UV detection.

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity, particularly in the context of cancer biology. Its primary mechanism of action appears to be the suppression of breast cancer stem cells (BCSCs).

Suppression of Breast Cancer Stem Cells

Studies have demonstrated that this compound can inhibit the formation of mammospheres, which is a key characteristic of cancer stem cells. Furthermore, it has been observed to induce apoptosis in these cells and reduce the population of cells with the CD44high/CD24low phenotype, a well-established marker for breast cancer stem cells.

Regulation of the c-Myc Signaling Pathway

A crucial aspect of the anti-cancer activity of this compound is its ability to downregulate the expression of the proto-oncogene c-Myc at both the transcriptional and translational levels. c-Myc is a key transcription factor that plays a central role in cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many cancers. By reducing c-Myc levels, this compound can inhibit the self-renewal and survival of breast cancer stem cells.

The precise mechanism by which this compound downregulates c-Myc is an area of ongoing research. It is hypothesized that it may interfere with upstream signaling pathways that regulate c-Myc expression, such as the PI3K/Akt/mTOR or MAPK pathways, both of which are commonly hyperactive in breast cancer. Downregulation of c-Myc by this compound leads to a decrease in the expression of its target genes that are critical for stemness, including Nanog and Oct4.

Caption: this compound's regulation of the c-Myc signaling pathway.

Conclusion and Future Directions

This compound, a natural product readily isolatable from Salicornia herbacea, demonstrates significant potential as a therapeutic agent, particularly in the context of breast cancer. Its ability to target breast cancer stem cells by downregulating the c-Myc oncogene highlights a promising avenue for the development of novel anti-cancer drugs.

Future research should focus on several key areas. Firstly, a more comprehensive screening of other potential natural sources, such as various plant species, fungi, and marine organisms, could lead to the discovery of more abundant or easily accessible sources of this compound. Secondly, the optimization of isolation and purification protocols to improve yield and purity is essential for enabling larger-scale studies and potential clinical applications. Finally, a more detailed elucidation of the molecular mechanisms underlying the downregulation of c-Myc by this compound will be crucial for understanding its full therapeutic potential and for the rational design of more potent derivatives. This includes identifying the direct molecular targets and the specific upstream signaling pathways that are modulated by this compound.

An In-Depth Technical Guide to the Biosynthesis of (S)-Coriolic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Coriolic acid, a hydroxy fatty acid derived from linoleic acid, is a member of the oxylipin family of signaling molecules in plants. These compounds are involved in various physiological processes, including defense against pathogens and wound healing. The biosynthesis of this compound is a key branch of the broader oxylipin pathway, initiated by the enzymatic oxygenation of polyunsaturated fatty acids. This technical guide provides a detailed overview of the this compound biosynthesis pathway, including the enzymes involved, relevant quantitative data, and detailed experimental protocols for its study.

The this compound Biosynthesis Pathway

The synthesis of this compound in plants is a two-step enzymatic process that begins with the oxygenation of linoleic acid.

-

Oxygenation of Linoleic Acid: The pathway is initiated by the enzyme linoleate (B1235992) 9S-lipoxygenase (9S-LOX) . This non-heme iron-containing dioxygenase catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to produce 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE) [1][2][3]. This reaction is crucial as it determines the stereochemistry of the final product. Several isoforms of 9S-LOX have been identified in various plants, including tomato (Solanum lycopersicum), where enzymes like TomloxA and TomloxB are predicted to have 9-LOX activity[2][4].

-

Reduction of 9S-HPODE: The hydroperoxy group of 9S-HPODE is subsequently reduced to a hydroxyl group, yielding This compound (9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid or 9S-HODE) . While the exact enzyme responsible for this reduction in the context of coriolic acid synthesis in all plants is not definitively characterized, it is likely carried out by a hydroperoxide reductase or a non-specific peroxidase or alcohol dehydrogenase capable of acting on lipid hydroperoxides[5]. For instance, glutathione (B108866) peroxidase 4 (GPX4) is a key enzyme that converts lipid hydroperoxides into non-toxic lipid alcohols[5].

The overall pathway can be visualized as follows:

Quantitative Data

The efficiency and output of the this compound biosynthesis pathway are dependent on the kinetic properties of the involved enzymes and the concentration of substrates and products within plant tissues.

Enzyme Kinetic Parameters

The kinetic parameters of 9S-lipoxygenases vary between different plant species and isoforms. The following table summarizes available data for some plant 9S-LOXs.

| Plant Source | Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| Tomato (Solanum lycopersicum) | LOXA | Linoleic Acid | - | 0.39 (turnovers/sec) | ~6.0 | [1] |

| Arabidopsis thaliana | AtLOX1 | Linoleic Acid | - | 0.31 (turnovers/sec) | ~6.0 | [1] |

| Lupin (Lupinus albus) | - | Linoleic Acid | - | - | 6.0-8.0 | [6] |

| Basil (Ocimum basilicum) | Crude Extract | Linoleic Acid | - | - | 5.0-6.0 | [6] |

| Rosemary (Rosmarinus officinalis) | Crude Extract | Linoleic Acid | - | - | 6.0 | [6] |

| Sage (Salvia officinalis) | Crude Extract | Linoleic Acid | - | - | 5.0-6.0 | [6] |

Note: Data for specific activity and turnover rates can vary significantly based on the purification level of the enzyme and assay conditions.

Concentration of this compound in Plant Tissues

The concentration of this compound can fluctuate based on the plant species, tissue type, developmental stage, and in response to environmental stimuli such as wounding or pathogen attack.

| Plant Species | Tissue | Condition | Concentration (µg/g fresh weight) | Reference |

| Salicornia herbacea | Whole Plant | Not specified | Bioactive compound isolated | [7][8] |

| Echinacea purpurea | Root | Mature | Cichoric acid (a related phenolic) present | [9] |

Note: Quantitative data for this compound concentrations in various plants is not widely available in a consolidated format and often requires specific analytical studies.

Experimental Protocols

Protocol 1: Extraction and Partial Purification of 9S-Lipoxygenase from Tomato Fruit

This protocol is adapted from methods for the purification of tomato lipoxygenases[10].

Materials:

-

Ripe tomato fruits

-

Extraction Buffer: 0.1 M sodium phosphate (B84403) buffer (pH 6.3), containing 4 mM dithiothreitol (B142953) (DTT) and 1 mM EDTA.

-

Dialysis Buffer: 20 mM sodium phosphate buffer (pH 7.0) containing 1 mM DTT.

-

DEAE-Sepharose column

-

Elution Buffer: 20 mM sodium phosphate buffer (pH 7.0) with a linear gradient of 0 to 0.5 M NaCl.

Procedure:

-

Homogenization: Homogenize 100 g of ripe tomato fruit tissue in 200 mL of ice-cold Extraction Buffer.

-

Filtration and Centrifugation: Filter the homogenate through cheesecloth and centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation while stirring on ice.

-

Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.

-

Resuspension and Dialysis: Resuspend the pellet in a minimal volume of Dialysis Buffer and dialyze overnight against the same buffer.

-

Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sepharose column pre-equilibrated with Dialysis Buffer. Elute the bound proteins with a linear gradient of NaCl in Elution Buffer.

-

Fraction Collection and Analysis: Collect fractions and assay for 9S-LOX activity (see Protocol 2). Pool the active fractions.

Protocol 2: Quantitative Assay of 9S-Lipoxygenase Activity

This spectrophotometric assay is based on the formation of the conjugated diene system in 9S-HPODE, which absorbs light at 234 nm[11][12].

Materials:

-

Enzyme preparation (from Protocol 1 or other source)

-

Assay Buffer: 50 mM sodium phosphate buffer (pH 6.0).

-

Substrate Stock Solution: 10 mM sodium linoleate in 10 mM NaOH.

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, mix 2.9 mL of Assay Buffer and 50 µL of the enzyme preparation.

-

Initiation of Reaction: Start the reaction by adding 10 µL of the Substrate Stock Solution to the cuvette and mix immediately.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 234 nm for 3-5 minutes at 25°C.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of 9S-HPODE (ε = 23,000 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 9S-HPODE per minute.

Protocol 3: Extraction and Quantification of this compound by HPLC-MS/MS

This protocol outlines a general workflow for the analysis of oxylipins from plant tissues[13][14][15][16].

Materials:

-

Plant tissue

-

Extraction Solvent: Ethyl acetate (B1210297)

-

Internal Standard (e.g., d4-9-HODE)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Homogenization: Homogenize 1 g of plant tissue in liquid nitrogen and extract with 10 mL of ethyl acetate. Add the internal standard before extraction.

-

Extraction and Drying: Centrifuge to pellet debris, collect the supernatant, and evaporate to dryness under a stream of nitrogen.

-

Solid-Phase Extraction (SPE): Reconstitute the dried extract in a small volume of methanol/water and apply to a pre-conditioned C18 SPE cartridge. Wash with water and elute the oxylipins with ethyl acetate or methanol.

-

HPLC Separation: Evaporate the eluate and reconstitute in the mobile phase. Inject onto a C18 HPLC column. A typical mobile phase could be a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

-

MS/MS Detection: Analyze the eluent by ESI-MS/MS in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 9-HODE is m/z 295.2, and a characteristic product ion is m/z 171.1.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for enzyme purification and metabolite analysis.

Conclusion

The biosynthesis of this compound in plants is a fundamental pathway in the production of oxylipin signaling molecules. A thorough understanding of this pathway, including the enzymes involved and methods for their study, is crucial for research in plant physiology, pathology, and for the potential development of novel therapeutic agents. This guide provides a comprehensive resource to facilitate further investigation into this important area of plant biochemistry.

References

- 1. Investigation of Substrate Binding and Product Stereochemistry Issues in Two Linoleate 9-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Specific Isoform of Tomato Lipoxygenase (TomloxC) Involved in the Generation of Fatty Acid-Derived Flavor Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxylipins Produced by the 9-Lipoxygenase Pathway in Arabidopsis Regulate Lateral Root Development and Defense Responses through a Specific Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. wjgnet.com [wjgnet.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijcmas.com [ijcmas.com]

- 12. Lipoxygenase activity determination [protocols.io]

- 13. Quantitative Analysis of Oxylipins [lebchem.uni-wuppertal.de]

- 14. The methods and application of Oxylipins Analysis - Creative Proteomics Blog [creative-proteomics.com]

- 15. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Coriolic Acid: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Coriolic acid, a monohydroxy polyunsaturated fatty acid derived from the lipoxygenase pathway of linoleic acid metabolism, has emerged as a molecule of significant interest in biomedical research. Its diverse biological activities, ranging from anticancer and anti-inflammatory effects to metabolic regulation, position it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its quantitative effects, underlying mechanisms of action, and the experimental methodologies used for its characterization.

Data Presentation: Quantitative Biological Activities

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Anticancer Activity of this compound

| Biological Activity | Cell Line | IC50 Value (µM) | Reference |

| Cytotoxicity | MDA-MB-231 (Human Breast Cancer) | 289.3 | [1] |

| Cytotoxicity | MCF-7 (Human Breast Cancer) | 386.9 | [1] |

Table 2: Effects on Breast Cancer Stem Cell (BCSC) Properties

| Activity | Cell Line | Concentration | Effect | Reference |

| Reduction of CD44high/CD24low Population | MDA-MB-231 | 200 µM | Decreased from 94.0% to 66.3% | [1] |

| Induction of Apoptosis in Mammospheres | MDA-MB-231 | 150 µM | Increased late apoptosis from 5.7% to 39.6% | [1] |

| Inhibition of Mammosphere Formation | MDA-MB-231, MCF-7 | Not specified | Inhibition observed | [2] |

Table 3: Enzyme Inhibitory and Receptor Agonist Activity

| Target | Activity | IC50/EC50 Value | Reference |

| 15-Lipoxygenase (15-LOX) | Inhibition | Data not available for this compound specifically; however, it is a known product of 15-LOX activity and is implicated as a lipoxygenase inhibitor. | [1][3][4][5][6] |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonist | EC50 data not specifically reported for this compound. It is described as an endogenous ligand and activator. | [7] |

| Nuclear Factor-kappa B (NF-κB) | Inhibition | IC50 data not specifically reported for this compound. Its anti-inflammatory activity suggests a role in NF-κB pathway modulation. | [8][9][10] |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Anticancer Activity: Regulation of c-Myc Signaling

A primary mechanism of the anticancer activity of this compound, particularly against breast cancer stem cells, is through the downregulation of the proto-oncogene c-Myc.[1][2] c-Myc is a transcription factor that plays a critical role in cell proliferation, growth, and metabolism.[11] By reducing the expression of c-Myc, this compound leads to the decreased transcription of c-Myc target genes involved in cell cycle progression and stemness, such as Nanog and Oct4.[1] This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.

Metabolic Regulation: PPARγ Agonism

This compound is an endogenous ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[7] Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional activation of PPARγ target genes. These target genes are involved in fatty acid uptake, storage, and glucose metabolism. This activity underlies the potential of this compound in the management of metabolic disorders.

References

- 1. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of 15-lipoxygenase from orange peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of 15-lipoxygenases by flavonoids: structure-activity relations and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of PPAR gamma in colon tumor cell lines by oxidized metabolites of linoleic acid, endogenous ligands for PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Coriolic Acid: A Comprehensive Technical Guide on its Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Coriolic acid, a naturally occurring fatty acid, has emerged as a promising candidate in cancer therapy. This technical guide provides an in-depth analysis of its mechanism of action in cancer cells, with a particular focus on its impact on key signaling pathways, induction of apoptosis, and inhibition of cancer stem cell properties. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved to facilitate further research and drug development efforts.

Introduction

This compound, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a metabolite of linoleic acid produced by the action of 15-lipoxygenase (15-LOX)[1]. It has garnered significant attention for its potential anti-neoplastic properties. This guide elucidates the core mechanisms through which this compound exerts its anti-cancer effects, providing a valuable resource for the scientific community.

Core Mechanisms of Action

This compound employs a multi-pronged approach to inhibit cancer cell growth and survival. The primary mechanisms identified to date are the downregulation of the proto-oncogene c-Myc and the direct inhibition of the mTOR signaling pathway.

Downregulation of c-Myc in Cancer Stem Cells

A pivotal mechanism of this compound is its ability to suppress breast cancer stem cells (BCSCs) through the regulation of c-Myc[2]. c-Myc is a critical transcription factor that plays a central role in cell proliferation, growth, and apoptosis. In cancer, its dysregulation often leads to uncontrolled cell division and tumor progression.

This compound has been shown to decrease both the transcriptional and translational levels of the c-Myc gene[2]. This reduction in c-Myc expression leads to several downstream anti-cancer effects, including:

-

Inhibition of Mammosphere Formation: Mammospheres are clusters of cancer stem cells that are crucial for tumor initiation and metastasis. This compound effectively inhibits the formation of these spheres, indicating its potential to target the self-renewal capacity of BCSCs[2].

-

Induction of Apoptosis: By downregulating the survival factor c-Myc, this compound promotes programmed cell death in breast cancer stem cells[2].

-

Reduction of Cancer Stem Cell Markers: Treatment with this compound leads to a decrease in the subpopulation of cells expressing high levels of CD44 and low levels of CD24 (CD44high/CD24low), a characteristic phenotype of breast cancer stem cells[2]. It also reduces the expression of other stemness-related genes such as Nanog and Oct4[2].

dot

Caption: this compound downregulates c-Myc, leading to apoptosis and reduced stemness in breast cancer cells.

Direct Inhibition of the mTOR Signaling Pathway

Recent studies have revealed that this compound can directly bind to and inhibit the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and metabolism.

The mTOR protein is the catalytic subunit of two distinct complexes, mTORC1 and mTORC2. This compound has been found to interact with the catalytic ATP-binding domain of mTOR, thereby competitively inhibiting its kinase activity. This inhibition of mTOR signaling results in:

-

Suppressed Cancer Cell Growth: By blocking mTOR, this compound effectively halts the signaling cascade that promotes protein synthesis and cell growth, leading to a reduction in cancer cell proliferation.

-

Tumor Growth Inhibition in vivo: In preclinical models, administration of this compound has been shown to stunt the growth of tumor xenografts, confirming its anti-tumorigenic potential.

dot

References

(S)-Coriolic Acid: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Coriolic acid, a naturally occurring hydroxylated fatty acid, is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of its anti-inflammatory effects, drawing upon available data for this compound and its closely related metabolites. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development in the field of inflammation therapeutics. While direct and extensive research on this compound is still developing, this guide consolidates existing knowledge to provide a foundational resource for the scientific community.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

This compound, systematically known as (9S,10E,12Z)-9-hydroxy-10,12-octadecadienoic acid, is a lipid mediator derived from the lipoxygenase pathway of linoleic acid metabolism. Its structural similarity to other bioactive lipids suggests a potential role in modulating inflammatory responses. This guide explores the anti-inflammatory properties attributed to this compound and its related compounds, providing a technical framework for researchers.

Quantitative Data on Anti-inflammatory Effects

Direct quantitative data on the anti-inflammatory activity of purified this compound is limited in the current literature. However, studies on closely related compounds, such as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a downstream metabolite of the 13-HODE family which includes coriolic acid, provide valuable insights into the potential potency.

Table 1: In Vitro Anti-inflammatory Activity of 13-KODE in LPS-Stimulated RAW 264.7 Macrophages [1]

| Inflammatory Mediator | Treatment Condition | Concentration | % Reduction (compared to LPS control) |

| Nitric Oxide (NO) | 13-KODE | 100 µM | Not specified, but significant reduction reported |

| TNF-α (protein) | 13-KODE | 100 µM | 61% |

| TNF-α (mRNA) | 13-KODE | 100 µM | 66% |

| IL-1β (protein) | 13-KODE | 100 µM | 72% |

| IL-1β (mRNA) | 13-KODE | 100 µM | 52% |

Table 2: In Vivo Anti-inflammatory Activity of Related Hydroxy Fatty Acids in TPA-Induced Mouse Ear Edema [2][3]

| Compound | Dose (per ear) | % Inhibition of Edema |

| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | 500 µg | 43% |

| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | 500 µg | 63% |

| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | 500 µg | 79% |

Implicated Signaling Pathways

The anti-inflammatory effects of this compound and its analogs are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Studies on the related compound 13-KODE indicate that it inhibits the LPS-mediated nuclear localization of NF-κB in RAW 264.7 macrophages[1]. This suggests that this compound may exert its anti-inflammatory effects by preventing the activation of this critical transcription factor.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases that are activated by various extracellular stimuli, including LPS. The three main MAPK subfamilies are p38, JNK, and ERK. Activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.

Research on 13-KODE has shown that it inhibits the activation of MAPKs in LPS-stimulated macrophages[1]. This suggests that this compound may also dampen the inflammatory response by interfering with this signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol is adapted from studies on related fatty acid metabolites and is suitable for evaluating the effect of this compound on the production of inflammatory mediators in a cellular model of inflammation[1][4][5].

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for NO determination

-

ELISA kits for TNF-α and IL-1β

-

MTT or similar cell viability assay kit

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Include a vehicle control (cells treated with the solvent used for this compound) and a positive control (cells treated with LPS only).

-

-

Nitric Oxide (NO) Measurement:

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify the NO concentration.

-

-

Cytokine Measurement (TNF-α and IL-1β):

-

Use the collected cell culture supernatant.

-

Perform ELISAs for TNF-α and IL-1β according to the manufacturer's instructions.

-

-

Cell Viability Assay:

-

After collecting the supernatant, perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity of this compound.

-

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This protocol is a standard model for evaluating the topical anti-inflammatory activity of compounds[2][3][6][7].

Objective: To assess the in vivo topical anti-inflammatory effect of this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.

Materials:

-

Male ICR or Swiss mice (20-25 g)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

This compound

-

Acetone (vehicle)

-

Indomethacin (positive control)

-

Ear punch biopsy tool (e.g., 6 mm diameter)

-

Analytical balance

Procedure:

-

Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Grouping: Divide the mice into groups (n=5-6 per group):

-

Vehicle control (Acetone + TPA)

-

Positive control (Indomethacin + TPA)

-

Treatment group(s) (this compound + TPA)

-

-

Treatment Application:

-

Topically apply the vehicle, indomethacin, or this compound (e.g., 500 µg in 20 µL acetone) to the inner and outer surfaces of the right ear of each mouse.

-

-

Induction of Inflammation:

-

After 30 minutes, topically apply TPA (e.g., 2.5 µg in 20 µL acetone) to the same ear.

-

The left ear serves as a non-inflamed control and receives only the vehicle.

-

-

Edema Measurement:

-

After 4-6 hours, sacrifice the mice by cervical dislocation.

-

Take a 6 mm punch biopsy from both the right (treated) and left (control) ears.

-

Weigh the biopsies immediately.

-

-

Calculation of Edema Inhibition:

-

The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

The percentage of inhibition of edema is calculated as follows: % Inhibition = [1 - (Edema of treated group / Edema of vehicle control group)] x 100

-

Conclusion and Future Directions

The available evidence, primarily from studies on structurally and metabolically related compounds, strongly suggests that this compound possesses anti-inflammatory properties. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators such as NO, TNF-α, and IL-1β.

To fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, future studies should focus on:

-

Direct evaluation of purified this compound: Conducting dose-response studies with the purified compound to determine its IC50 values for the inhibition of various inflammatory markers.

-

Mechanistic studies: Directly investigating the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

-

In vivo efficacy: Performing in vivo studies using various models of inflammation to assess the therapeutic efficacy, optimal dosing, and pharmacokinetic profile of this compound.

-

Enzyme inhibition assays: Directly testing the inhibitory activity of this compound against COX-1, COX-2, and various lipoxygenases.

This technical guide provides a solid foundation for researchers to build upon in their investigation of this compound as a novel anti-inflammatory agent. The data and protocols presented herein should facilitate the design and execution of experiments aimed at further characterizing its biological activities and potential for drug development.

References

- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii [agris.fao.org]

- 3. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

(S)-Coriolic acid as a linoleic acid metabolite

An In-depth Technical Guide to (S)-Coriolic Acid as a Linoleic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a significant bioactive metabolite derived from the enzymatic oxidation of linoleic acid. This monohydroxy fatty acid is generated via the lipoxygenase (LOX) pathway and has garnered considerable attention for its potent anti-cancer and anti-inflammatory properties. Of particular interest is its demonstrated ability to selectively target and suppress breast cancer stem cells (BCSCs) by modulating the c-Myc signaling pathway, a critical regulator of cell proliferation and survival. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanisms of action, and relevant experimental methodologies. Quantitative data are presented to summarize its biological efficacy, and detailed protocols for its synthesis and key biological assays are provided to facilitate further research and development.

Introduction

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a substrate for various oxidative enzymes, leading to the formation of a class of signaling molecules known as oxylipins. Among these, this compound has emerged as a metabolite with distinct and potent biological activities. It is produced endogenously by several cell types and can also be isolated from plant sources, such as Salicornia herbacea[1][2]. The primary focus of recent research has been its efficacy in oncology, specifically its role in inhibiting the self-renewal and inducing apoptosis of breast cancer stem cells, which are implicated in tumor recurrence and metastasis[2][3]. This guide synthesizes the current knowledge on this compound, offering a technical resource for its study and potential therapeutic application.

Biosynthesis of this compound

This compound is synthesized from linoleic acid primarily through the action of lipoxygenase enzymes, particularly 15-lipoxygenase-1 (ALOX15) in mammals or the analogous soybean lipoxygenase-1 in plants[4][5]. The process is a two-step enzymatic conversion.

-

Oxygenation: The enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-13 position of linoleic acid, forming 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE)[4][5]. This reaction is highly regio- and stereospecific.

-

Reduction: The resulting hydroperoxide intermediate, 13(S)-HpODE, is unstable and is rapidly reduced to the more stable hydroxyl derivative, 13(S)-HODE or this compound, by ubiquitous cellular peroxidases such as glutathione (B108866) peroxidases[4].

Biological Activity and Mechanism of Action

Anti-Cancer Activity against Breast Cancer Stem Cells

The primary anti-cancer mechanism of this compound is its ability to suppress the breast cancer stem cell (BCSC) population. BCSCs are characterized by their capacity for self-renewal and differentiation, contributing to tumor progression and drug resistance[2]. This compound has been shown to inhibit the formation of mammospheres (a surrogate measure of BCSC self-renewal), reduce the proportion of cells with the BCSC phenotype (CD44high/CD24low), and induce apoptosis in these cells[2].

The core of this activity lies in the downregulation of the c-Myc proto-oncogene. c-Myc is a transcription factor that forms a heterodimer with MAX, binds to E-box DNA sequences, and regulates a vast network of genes involved in cell cycle progression, metabolism, and apoptosis[6][7]. By decreasing both the transcription and translation of c-Myc, this compound effectively shuts down this critical survival factor for BCSCs. This leads to the reduced expression of downstream BCSC-related genes, such as Nanog and Oct4, ultimately triggering apoptosis and inhibiting self-renewal[2].

Anti-Inflammatory Activity

This compound also exhibits anti-inflammatory effects[3][8]. While its specific anti-inflammatory mechanism is less characterized than its anti-cancer action, it likely shares pathways common to other bioactive lipid metabolites and phenolic acids. These mechanisms generally involve the inhibition of pro-inflammatory signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central regulators of inflammatory gene expression[9][10]. Additionally, it may contribute to the resolution of inflammation by reducing oxidative stress through the scavenging of reactive oxygen species (ROS)[11].

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The data highlights its preferential activity against cancer cells over non-cancerous cells.

| Cell Line | Cell Type | Assay Type | Parameter | Value (µM) | Reference |

| MDA-MB-231 | Human Breast Cancer | Cell Viability (MTS) | IC50 | 289.3 | [1] |

| MCF-7 | Human Breast Cancer | Cell Viability (MTS) | IC50 | 386.9 | [1] |

| HEK-293 | Human Embryonic Kidney | Cell Viability (MTS) | Cytotoxicity | Minimal Effect | [1] |

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

This protocol describes the synthesis of 13(S)-HODE from linoleic acid using soybean lipoxygenase-1, followed by chemical reduction.

Materials:

-

Linoleic Acid (≥99%)

-

Soybean Lipoxygenase-1 (LOX-1)

-

Borate (B1201080) buffer (0.2 M)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Ethanol (B145695), Ethyl acetate (B1210297), Hexane

-

Silica (B1680970) gel for column chromatography

-

Deionized water

Procedure:

-

Enzymatic Oxygenation:

-

Prepare a solution of linoleic acid (e.g., 0.1 M) in ethanol.

-

In a reaction vessel, add 0.2 M borate buffer and adjust the pH to 9.0-10.0, as this range favors the 13S-specific activity of LOX-1[12][13].

-

Cool the buffer to approximately 4-5°C.

-

Add the linoleic acid solution to the buffer with vigorous stirring.

-

Initiate the reaction by adding a solution of soybean LOX-1 (e.g., 4 mg/mL).

-

Maintain the reaction at 4-5°C under a constant stream of oxygen or an oxygen-rich atmosphere for 1-2 hours[14]. Monitor the reaction progress by UV spectrophotometry (hydroperoxide formation at 234 nm).

-

-

Reduction of Hydroperoxide:

-

Once the reaction is complete, acidify the mixture to pH 3-4 with HCl to protonate the fatty acid.

-

Extract the product, 13(S)-HpODE, with an organic solvent like ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

Dissolve the crude 13(S)-HpODE in ethanol and cool to 0°C.

-

Slowly add a molar excess of sodium borohydride (NaBH₄) to reduce the hydroperoxide to a hydroxyl group.

-

Allow the reaction to proceed for 30-60 minutes at 0°C.

-

-

Purification:

-

Quench the reaction by adding water and acidifying to pH 3-4.

-

Extract the this compound with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the final product using silica gel column chromatography, typically with a hexane:ethyl acetate gradient, to yield pure this compound.

-

Confirm identity and purity using NMR and mass spectrometry.

-

Bioassay-Guided Isolation from Natural Sources

This protocol provides a general workflow for isolating this compound from a plant source like Salicornia herbacea based on its biological activity[1][15].

Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of cancer stem cells in vitro[16][17].

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Ultra-low attachment plates or flasks

-

Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)

-

Trypsin-EDTA, PBS

-

This compound stock solution (in DMSO or ethanol)

Procedure:

-

Cell Preparation:

-

Culture breast cancer cells to ~70-80% confluency under standard conditions.

-

Wash cells with PBS and harvest using Trypsin-EDTA.

-

Neutralize trypsin with serum-containing media, centrifuge the cells (e.g., 300 x g for 5 min), and discard the supernatant.

-

Resuspend the cell pellet in serum-free media and perform a single-cell count using a hemocytometer and trypan blue to assess viability.

-

Ensure a single-cell suspension is achieved by gently passing the cells through a small gauge needle or a cell strainer.

-

-

Plating for Mammosphere Formation:

-

Plate the single cells in ultra-low attachment 6-well plates at a low density (e.g., 5,000 to 20,000 viable cells/mL) in mammosphere culture medium[18].

-

Add the desired concentrations of this compound or vehicle control to the wells.

-

-

Incubation and Analysis:

-

Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 7-10 days without disturbing them.

-

After the incubation period, count the number of mammospheres (spherical, non-adherent cell clusters, typically >50 µm in diameter) in each well using an inverted microscope.

-

Calculate the Mammosphere Forming Efficiency (MFE) using the formula: MFE (%) = (Number of mammospheres counted / Number of cells seeded) x 100

-

Compare the MFE between treated and control groups to determine the effect of this compound on BCSC self-renewal.

-

Conclusion

This compound is a linoleic acid metabolite with significant and specific biological activities, most notably its ability to target and eliminate breast cancer stem cells through the inhibition of the c-Myc oncogene. Its defined mechanism of action and selective cytotoxicity make it a promising candidate for further investigation in cancer therapeutics. The chemo-enzymatic synthesis and biological assay protocols provided in this guide offer a foundation for researchers to explore its full potential. Future work should focus on its in vivo efficacy, bioavailability, and the detailed elucidation of its anti-inflammatory signaling pathways to broaden its therapeutic scope.

References

- 1. mdpi.com [mdpi.com]

- 2. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis of linoleic acids combinatorially-labeled at the vinylic positions as substrates for lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-Coriolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (S)-Coriolic acid, also known as (9Z,11E,13S)-13-hydroxy-9,11-octadecadienoic acid or 13(S)-HODE. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this important signaling molecule.

This compound is a significant metabolite of linoleic acid, produced through the action of plant and mammalian 15-lipoxygenases (15-LOX).[1] It functions as an important intracellular signaling agent involved in various biological processes, including cell proliferation and differentiation.[2] Furthermore, this compound is recognized as an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolism and inflammation.[2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | [1][4] |

| Synonyms | This compound, 13(S)-HODE | [1][4] |

| Molecular Formula | C₁₈H₃₂O₃ | [5] |

| Molecular Weight | 296.44 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 422.7 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 223.6 ± 18.3 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 5.32 | [2] |

| Solubility | Soluble in DMF, DMSO, and Ethanol (50 mg/ml); PBS (pH 7.2, 1 mg/ml) | [5] |

| UV Maximum (λmax) | 234 nm | [5] |

| Storage Temperature | -20°C | [6] |

| Stability | ≥ 2 years at -20°C | [6] |

| Specific Optical Rotation ([α]D) | A measured value for the closely related compound 13S-hydroxy-9Z,11E,15E-octadecatrienoic acid is +5.7°. An experimentally determined value for this compound was not found in the surveyed literature. | [7] |

| pKa (Acid Dissociation Constant) | An experimentally determined value for this compound was not found in the surveyed literature. The pKa of similar C18 fatty acids, such as linoleic acid, is approximately 9.24. | |

| Melting Point | Not specified in the surveyed literature; it exists as a liquid at room temperature. | [2] |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and analysis of this compound.

This protocol outlines a general procedure for the isolation of this compound from plant material, guided by a relevant biological assay (e.g., inhibition of mammosphere formation).

-

Extraction:

-

Air-dry and pulverize the plant material (Salicornia herbacea).

-

Extract the powdered material with methanol (B129727) at room temperature with continuous agitation for 24 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

-

Test the resulting fractions in the bioassay of interest to identify the most active fraction.

-

-

Chromatographic Purification:

-

Subject the active fraction to open column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions with similar TLC profiles and test their biological activity.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the most active fractions using preparative reverse-phase HPLC (e.g., on a C18 column).

-

Use a suitable mobile phase, such as a gradient of methanol and water, for elution.

-

Monitor the elution profile with a UV detector at the λmax of this compound (234 nm).[5]

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

-

The definitive identification of isolated this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol).

-

Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) in negative ion mode to determine the molecular weight. The expected quasi-molecular ion peak would be at m/z 295.4 [M-H]⁻.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a deuterated solvent (e.g., CD₃OD).

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify characteristic proton signals, including olefinic methines, an oxygenated methine, methylenes, and a terminal methyl group.

-

Acquire a 1D ¹³C NMR spectrum to identify the carbon skeleton.

-

Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of protons and carbons and confirm the complete structure of this compound.

-

The chirality of this compound is confirmed by measuring its specific optical rotation using a polarimeter.

-

Instrument Calibration:

-

Turn on the polarimeter and the light source (typically a sodium D-line at 589 nm) and allow the instrument to warm up.

-

Calibrate the instrument to zero using a blank sample containing only the solvent in which the this compound will be dissolved.

-

-

Sample Preparation:

-

Accurately weigh a known amount of purified this compound.

-

Dissolve the compound in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to achieve a precise concentration (c, in g/mL).

-

-

Measurement:

-

Rinse the polarimeter sample cell with the prepared solution and then fill it, ensuring no air bubbles are in the light path. The path length (l, in decimeters) of the cell must be known.

-

Place the sample cell in the polarimeter and measure the observed optical rotation (α).

-

Record the temperature (T) at which the measurement is taken.

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation ([α]) using the formula: [α]ᵀλ = α / (l × c)

-

The resulting value should be reported with the temperature and wavelength used. For this compound, a positive value is expected.

-

Signaling Pathways and Biological Activity

This compound is a bioactive lipid that modulates key signaling pathways, influencing a range of cellular responses.

This compound is an endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[8] Upon binding, this compound activates PPARγ, leading to the transcription of target genes involved in these processes.

Caption: Biosynthesis of this compound and subsequent activation of the PPARγ signaling pathway.

This compound has also been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is a central regulator of the immune response, inflammation, and cell survival. Activation of NF-κB by this compound can lead to the expression of various pro-inflammatory genes and other cellular responses.[2]

Caption: Activation of the canonical NF-κB signaling pathway by this compound.

References

- 1. (9Z,11E,13S)-13-Hydroxyoctadeca-9,11-Dienoic Acid | C18H32O3 | CID 6443013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (13(S)-HODE) | PPARγ agonist | CAS 29623-28-7 | Buy this compound (13(S)-HODE) from Supplier InvivoChem [invivochem.com]

- 3. (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid - Wikidata [wikidata.org]

- 4. (9Z,11E,13S)-13-Hydroxyoctadeca-9,11-Dienoic Acid | C18H32O3 | CID 6443013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. researchgate.net [researchgate.net]

- 8. Peroxisome Proliferator-Activated Receptor Signaling-Mediated 13-S-Hydroxyoctadecenoic Acid Is Involved in Lipid Metabolic Disorder and Oxidative Stress in the Liver of Freshwater Drum, Aplodinotus grunniens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epidermal FABP (FABP5) regulates keratinocyte differentiation by 13(S)-HODE-mediated activation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Coriolic Acid in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Coriolic acid, systematically known as 13-(S)-Hydroxy-9Z, 11E-octadecadienoic acid [13(S)-HODE], is an oxygenated metabolite of the essential polyunsaturated fatty acid, linoleic acid. Emerging research has identified this compound as a bioactive lipid mediator involved in diverse cellular signaling pathways, with significant implications for cancer biology, particularly in the context of cancer stem cells (CSCs). This technical guide provides an in-depth overview of the known functions of this compound in cellular signaling, with a focus on its role in suppressing breast cancer stem cells (BCSCs). The information presented herein is compiled from peer-reviewed studies to support further research and drug development efforts targeting these pathways.

Core Signaling Pathway: Regulation of c-Myc in Breast Cancer Stem Cells

The primary characterized signaling function of this compound is its ability to suppress the stemness of breast cancer cells through the downregulation of the proto-oncogene c-Myc.[1] c-Myc is a critical transcription factor that governs a wide array of cellular processes, including proliferation, growth, and apoptosis, and is a known survival factor for cancer stem cells.[1][2]

This compound has been shown to decrease both the transcriptional and translational levels of c-Myc in BCSCs.[1] This reduction in c-Myc protein levels occurs in both the cytoplasm and the nucleus, leading to a cascade of downstream effects that ultimately inhibit the characteristics of breast cancer stem cells.[3] The proposed mechanism involves the inhibition of mammosphere formation, a key indicator of self-renewal capacity, and the induction of apoptosis.[1] Furthermore, this compound treatment leads to a reduction in the subpopulation of CD44high/CD24low cells, a well-established phenotype for BCSCs, and diminishes the expression of genes associated with cancer stem cells, such as Nanog, Oct4, and CD44.[1]

Signaling Pathway Diagram

Other Reported Signaling Functions

Beyond the well-defined c-Myc pathway, studies on 13(S)-HODE have implicated its involvement in other signaling networks:

-

PPARγ Signaling: In non-differentiated Caco-2 colorectal cancer cells, 13(S)-HODE has been shown to act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[4] Activation of PPARγ by 13(S)-HODE leads to decreased cell growth and induction of apoptosis, suggesting a tumor-suppressive role in this context.[4]

-

mTOR Inhibition: Recent findings indicate that 13(S)-HODE can directly bind to the catalytic ATP-binding domain of the mechanistic target of rapamycin (B549165) (mTOR).[5] This interaction competitively inhibits mTOR's kinase activity, leading to reduced mTOR signaling. As mTOR is a central regulator of cell growth and proliferation, this inhibition by 13(S)-HODE contributes to its anti-cancer effects.[5]

Cross-Pathway Interaction Diagram

References

- 1. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coriolic Acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Potential Therapeutic Targets of (S)-Coriolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Coriolic acid, also known as (13S)-hydroxy-9Z,11E-octadecadienoic acid or 13(S)-HODE, is a bioactive lipid metabolite of linoleic acid produced by the enzyme 15-lipoxygenase (15-LOX). Emerging research has identified this compound as a promising therapeutic agent, particularly in oncology. This document provides an in-depth technical overview of the known biological activities and potential therapeutic targets of this compound, with a primary focus on its role in suppressing breast cancer stem cells (BCSCs) through the regulation of the c-Myc oncogene. This guide consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and workflows to support further research and development.

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells characterized by self-renewal, differentiation capabilities, and resistance to conventional therapies, making them critical drivers of tumor progression, metastasis, and recurrence. Targeting CSCs is a pivotal strategy in developing more effective cancer treatments. This compound, a natural compound isolated from plants such as Salicornia herbacea L. (glasswort), has demonstrated potent anti-CSC activity. Its primary mechanism involves the downregulation of c-Myc, a key transcription factor frequently overexpressed in a majority of human cancers that plays a crucial role in cell proliferation, metabolism, and stemness.[1][2] This guide focuses on c-Myc and its associated pathways as the principal therapeutic targets of this compound.

Primary Therapeutic Target: c-Myc in Breast Cancer Stem Cells

The proto-oncogene c-Myc is a central regulator of CSC survival and self-renewal. This compound has been shown to decrease both the transcriptional and translational levels of the c-Myc gene.[1] The suppression of c-Myc initiates a cascade of downstream effects that collectively inhibit the malignant phenotype of BCSCs.

Key Downstream Effects of c-Myc Inhibition by this compound:

-

Inhibition of Mammosphere Formation: Mammospheres are three-dimensional cell colonies grown in non-adherent conditions, and their formation is a hallmark of CSC self-renewal capacity. This compound significantly inhibits the formation of these structures in breast cancer cell lines.[1]

-

Induction of Apoptosis: By downregulating the pro-survival signals mediated by c-Myc, this compound induces programmed cell death (apoptosis) in BCSCs.[1]

-

Reduction of CSC Marker Expression: The compound effectively reduces the population of cells expressing the characteristic BCSC surface marker phenotype CD44high/CD24low.[1] It also suppresses the expression of key stemness-related genes such as Nanog, Oct4, and CD44.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in targeting breast cancer stem cells.

Other Potential Therapeutic Targets

While the c-Myc pathway is a primary focus, the broader activities of 13(S)-HODE suggest other potential therapeutic avenues:

-

mTOR Signaling: A recent preprint study identified a direct binding interaction between 13(S)-HODE and the mechanistic target of rapamycin (B549165) (mTOR), inhibiting its kinase activity in an ATP-competitive manner. This suggests a tumor-suppressive role by linking fatty acid metabolism directly to the mTOR growth control pathway.[3]

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): 13(S)-HODE is a known ligand and activator of PPARγ.[4][5] This interaction can induce apoptosis in colorectal cancer cells and is implicated in the pathology of atherosclerosis, suggesting that targeting the 13(S)-HODE/PPARγ axis could be relevant in both cancer and metabolic diseases.[4][5]

-

Ferroptosis Regulation: In granulosa cells, 13(S)-HODE has been shown to be a biphasic modulator of ferroptosis, a form of iron-dependent cell death. It appears to regulate the key enzyme Glutathione Peroxidase 4 (GPX4), suggesting its potential as a therapeutic target in diseases where ferroptosis plays a role.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on breast cancer cells as reported in the literature.

Table 1: Cytotoxicity and Anti-CSC Effects of this compound

| Parameter | Cell Line | Concentration | Result | Reference |

| Cell Viability | MDA-MB-231 | 50-200 µM | Dose-dependent decrease | [7] |

| MCF-7 | 50-200 µM | Dose-dependent decrease | [7] | |

| Apoptosis | MDA-MB-231 (Mammospheres) | 150 µM | Increase in late apoptosis from 5.7% to 39.6% | [1] |

| CSC Population | MDA-MB-231 | 200 µM | Reduction of CD44high/CD24low cells from 94.0% to 66.3% | [1] |

| Mammosphere Forming Efficiency | MDA-MB-231 | 100-200 µM | Significant dose-dependent inhibition | [7] |

| MCF-7 | 100-200 µM | Significant dose-dependent inhibition | [7] |

Table 2: Effect of this compound on CSC-Related Gene Expression

| Gene Target | Cell Line | Concentration | Method | Result | Reference |

| c-Myc | MDA-MB-231 | Not specified | qRT-PCR | Significant decrease in mRNA levels | [1] |

| Nanog | MDA-MB-231 | Not specified | qRT-PCR | Significant decrease in mRNA levels | [1] |

| Oct4 | MDA-MB-231 | Not specified | qRT-PCR | Significant decrease in mRNA levels | [1] |

| CD44 | MDA-MB-231 | Not specified | qRT-PCR | Significant decrease in mRNA levels | [1] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols for the key experiments used to characterize the effects of this compound.

Experimental Workflow Diagram

Mammosphere Formation Assay

This assay assesses the self-renewal capability of cancer stem cells.

-

Plate Coating (Optional but Recommended): To prevent cell attachment, coat 6-well plates with poly-HEMA. Dissolve poly-HEMA in 95% ethanol (B145695) to a final concentration of 12 mg/mL. Add 2 mL to each well, allow the ethanol to evaporate completely in a sterile hood, and wash with sterile PBS.

-

Cell Preparation: Harvest breast cancer cells (e.g., MDA-MB-231, MCF-7) and prepare a single-cell suspension using trypsin, followed by gentle mechanical dissociation with a pipette or passage through a 40 µm cell strainer.

-

Cell Seeding: Count viable cells using a hemocytometer and trypan blue exclusion. Seed cells at a low density (e.g., 10,000 cells/well) in ultra-low attachment 6-well plates.[8]

-

Culture Medium: Culture cells in serum-free DMEM/F12 medium supplemented with B27 supplement, 20 ng/mL epidermal growth factor (EGF), 20 ng/mL basic fibroblast growth factor (bFGF), and heparin.

-

Treatment: Add this compound at desired final concentrations (e.g., 50, 100, 200 µM) to the culture medium at the time of seeding.

-

Incubation: Incubate plates at 37°C in a 5% CO₂ humidified incubator for 7-10 days without disturbing them.

-

Quantification: Count the number of mammospheres (spherical clusters >50 µm in diameter) in each well using an inverted microscope. Calculate the Mammosphere Forming Efficiency (MFE) using the formula: MFE (%) = (Number of mammospheres / Number of cells seeded) x 100

Western Blot for c-Myc Protein Expression

This protocol details the detection of c-Myc protein levels following treatment.

-

Cell Lysis: After treating cells with this compound for a specified time (e.g., 48 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for c-Myc (e.g., Anti-c-myc clone 9E10) diluted in blocking buffer. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This method is used to quantify the mRNA levels of target genes.

-

RNA Extraction: Treat cells with this compound as required. Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's instructions.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

-

qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (c-Myc, Nanog, Oct4, CD44) and a housekeeping gene (GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

-

Thermocycling: Perform the qPCR reaction in a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Conclusion and Future Directions